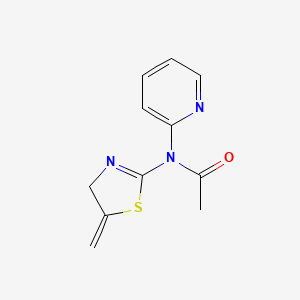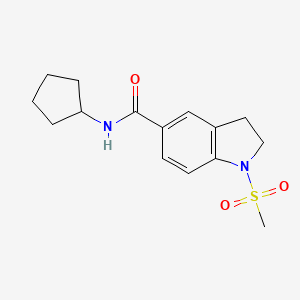![molecular formula C17H22N2O2 B5878255 N-[2-methyl-1-(1-piperidinylcarbonyl)-1-propen-1-yl]benzamide](/img/structure/B5878255.png)
N-[2-methyl-1-(1-piperidinylcarbonyl)-1-propen-1-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-methyl-1-(1-piperidinylcarbonyl)-1-propen-1-yl]benzamide, also known as NPPB, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a potent inhibitor of chloride channels, and its mechanism of action is of great interest to researchers in various fields of study.
作用機序
N-[2-methyl-1-(1-piperidinylcarbonyl)-1-propen-1-yl]benzamide is a potent inhibitor of chloride channels, which are integral membrane proteins that regulate the movement of chloride ions across cell membranes. N-[2-methyl-1-(1-piperidinylcarbonyl)-1-propen-1-yl]benzamide binds to the extracellular domain of chloride channels, causing a conformational change that blocks the movement of chloride ions through the channel. This inhibition of chloride channels has a variety of effects on cells, depending on the type of channel and the cell type.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-methyl-1-(1-piperidinylcarbonyl)-1-propen-1-yl]benzamide depend on the specific chloride channels that are inhibited by the compound. In neurons, for example, N-[2-methyl-1-(1-piperidinylcarbonyl)-1-propen-1-yl]benzamide can inhibit GABAergic and glycinergic neurotransmission, leading to changes in neuronal excitability and synaptic plasticity. In other cells, N-[2-methyl-1-(1-piperidinylcarbonyl)-1-propen-1-yl]benzamide can affect the regulation of cell volume, pH, and ion balance, leading to changes in cell function and survival.
実験室実験の利点と制限
N-[2-methyl-1-(1-piperidinylcarbonyl)-1-propen-1-yl]benzamide has several advantages as a research tool, including its high potency and specificity for chloride channels, its well-established synthesis method, and its ability to inhibit a wide range of chloride channels in different cell types. However, there are also limitations to its use, including its potential toxicity at high concentrations, its limited solubility in aqueous solutions, and its potential off-target effects on other ion channels or proteins.
将来の方向性
There are several future directions for research on N-[2-methyl-1-(1-piperidinylcarbonyl)-1-propen-1-yl]benzamide and its mechanism of action. One area of interest is the development of new drugs that target chloride channels for the treatment of diseases such as epilepsy, neuropathic pain, and cystic fibrosis. Another area of interest is the study of the role of chloride channels in cancer cells and the potential use of N-[2-methyl-1-(1-piperidinylcarbonyl)-1-propen-1-yl]benzamide as an anticancer agent. Finally, further research is needed to understand the molecular mechanisms underlying the inhibition of chloride channels by N-[2-methyl-1-(1-piperidinylcarbonyl)-1-propen-1-yl]benzamide and to identify new compounds that can modulate chloride channel function in a more selective and specific manner.
Conclusion:
In conclusion, N-[2-methyl-1-(1-piperidinylcarbonyl)-1-propen-1-yl]benzamide is a potent inhibitor of chloride channels that has been widely used in scientific research for its unique properties. Its synthesis method has been extensively studied and optimized, and its mechanism of action has been the subject of intense investigation. N-[2-methyl-1-(1-piperidinylcarbonyl)-1-propen-1-yl]benzamide has a variety of biochemical and physiological effects on cells, and its use as a research tool has both advantages and limitations. Future research on N-[2-methyl-1-(1-piperidinylcarbonyl)-1-propen-1-yl]benzamide and its mechanism of action has the potential to lead to new treatments for a variety of diseases and to advance our understanding of ion channel function in health and disease.
合成法
The synthesis of N-[2-methyl-1-(1-piperidinylcarbonyl)-1-propen-1-yl]benzamide involves the reaction of 2-methyl-1-(1-piperidinylcarbonyl)-1-propen-1-ylamine with benzoyl chloride. The resulting product is then purified through column chromatography to obtain N-[2-methyl-1-(1-piperidinylcarbonyl)-1-propen-1-yl]benzamide in its pure form. This synthesis method has been extensively studied and optimized to produce high yields of N-[2-methyl-1-(1-piperidinylcarbonyl)-1-propen-1-yl]benzamide with high purity.
科学的研究の応用
N-[2-methyl-1-(1-piperidinylcarbonyl)-1-propen-1-yl]benzamide has been used in various scientific research fields, including neuroscience, pharmacology, and physiology. It has been used to study the function of chloride channels in neurons and other cells, as well as to investigate the role of these channels in various diseases. N-[2-methyl-1-(1-piperidinylcarbonyl)-1-propen-1-yl]benzamide has also been used to study the effects of drugs and other compounds on chloride channels, as well as to develop new drugs that target these channels.
特性
IUPAC Name |
N-(3-methyl-1-oxo-1-piperidin-1-ylbut-2-en-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-13(2)15(17(21)19-11-7-4-8-12-19)18-16(20)14-9-5-3-6-10-14/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRLLXRTFHSVEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)N1CCCCC1)NC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methyl-1-oxo-1-(piperidin-1-yl)but-2-en-2-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(3-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5878211.png)
![N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide](/img/structure/B5878218.png)


![4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5878229.png)
![2-[(4-bromophenyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5878262.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea](/img/structure/B5878263.png)


